molecular formula C17H18N2O3 B14356900 Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 90167-25-2

Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate

Cat. No.: B14356900
CAS No.: 90167-25-2
M. Wt: 298.34 g/mol
InChI Key: ZJZJPZWZJNDMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and a phenylhydrazinylidene moiety attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-ethoxy-5-formylbenzoic acid with phenylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents on the benzoate ring.

Scientific Research Applications

Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.

    Pathways Involved: The hydrazone moiety can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate
  • Ethyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
  • Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90167-25-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 2-ethoxy-5-[(phenylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-10-9-13(11-15(16)17(20)21-2)12-18-19-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3

InChI Key

ZJZJPZWZJNDMLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.